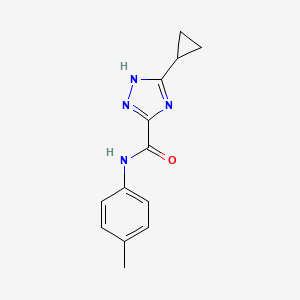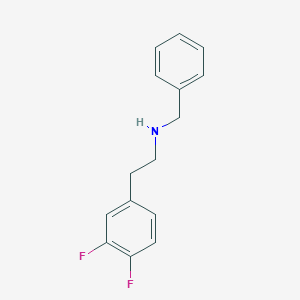![molecular formula C18H17N3O B7602127 N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide](/img/structure/B7602127.png)
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxaline derivatives are widely used in various fields, including medicine, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
科学研究应用
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties
作用机制
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Quinoline derivatives: These compounds share a similar nitrogen-containing bicyclic structure and exhibit comparable biological activities.
Quinazoline derivatives: These are isomeric to quinoxalines and also possess significant pharmacological properties.
Cinnoline derivatives: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-[(2-methylphenyl)methyl] groups contribute to its enhanced stability and activity compared to other quinoxaline derivatives .
属性
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-3-4-6-15(13)12-21(2)18(22)14-7-8-16-17(11-14)20-10-9-19-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXLEBLQBRSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(3,4-Difluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7602051.png)
![2-[4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7602058.png)
![2-[4-(Oxane-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602065.png)
![N-[(4-methylcyclohexylidene)amino]-2-nitroaniline](/img/structure/B7602073.png)

![2-[4-(3-Ethylthiophene-2-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602099.png)
![2-[4-(2-Cyclohexylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602104.png)
![2-[4-(2-Hydroxy-2-phenylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602114.png)
![2-[4-[2-(4-Chlorophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7602119.png)
![2-[4-(4,4,4-Trifluorobutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7602134.png)
![2-[4-(5-Ethyl-2-methylpyrazole-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602139.png)
![2-[4-(4-Ethylthiadiazole-5-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602146.png)
![2-[4-(4-Fluoro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7602154.png)
